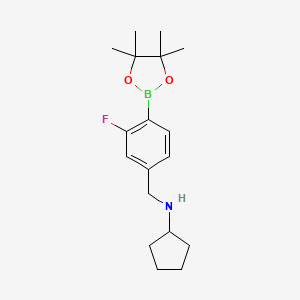

4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

Descripción

The pinacol ester protects the boronic acid moiety, enhancing stability for storage and synthetic applications. Its molecular formula is inferred as C₁₈H₂₆BFNO₂ (based on cyclohexyl analog in ), with a molecular weight ~333 g/mol. The fluorine atom and cyclopentylamine group contribute to its electronic and steric profile, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) and targeted drug delivery systems (e.g., glucose-responsive polymers, ) .

Propiedades

IUPAC Name |

N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-10-9-13(11-16(15)20)12-21-14-7-5-6-8-14/h9-11,14,21H,5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPQHQOUWYTWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester typically involves the following steps:

-

Formation of the Boronic Acid Intermediate:

- The initial step involves the borylation of 4-bromo-2-fluorobenzylamine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Reaction conditions: 80-100°C, 12-24 hours.

Mecanismo De Acción

The mechanism by which 4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The fluorine atom and the cyclopentylaminomethyl group can influence the electronic properties of the compound, enhancing its reactivity and selectivity in various reactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Amine Groups

a) 4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic Acid, Pinacol Ester (CAS 2096340-18-8)

- Structure : Cyclohexyl group instead of cyclopentyl.

- Properties: Larger cyclohexyl substituent increases steric bulk (MW: 333.25 g/mol, C₁₉H₂₉BFNO₂) but reduces conformational flexibility compared to cyclopentyl. Purity >97% ().

b) 4-(Aminomethyl)-2-fluorophenylboronic Acid, Pinacol Ester

- Structure : Primary amine (-NH₂) instead of N-cyclopentylamine.

- Properties : Higher nucleophilicity and susceptibility to oxidation. Requires Boc protection for stability ().

- Applications : Intermediate in radiopharmaceutical synthesis (e.g., [¹⁸F]FBNA precursors) due to facile functionalization .

c) 4-(Cbz-Amino)-2-fluorophenylboronic Acid, Pinacol Ester (CAS 1218791-13-9)

Fluorine and Boronic Acid Modifications

a) 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid, Pinacol Ester (CAS 603122-52-7)

- Structure : Methoxycarbonyl group at the 4-position; fluorine at 3-position.

- Properties : Electron-withdrawing methoxycarbonyl decreases boronic acid acidity, reducing reactivity in Suzuki couplings. MW: 280.10 g/mol (C₁₄H₁₈BFO₄) .

- Applications : Tailored for specific electronic environments in conjugated polymer synthesis.

b) 4-Cyclopropyl-2-fluorophenylboronic Acid, Pinacol Ester (CAS 1338718-13-0)

- Structure : Cyclopropyl substituent instead of cyclopentylamine.

- Properties: Smaller cyclopropyl group reduces steric hindrance (MW: 262.13 g/mol, C₁₅H₂₀BFO₂). Higher solubility in nonpolar solvents.

- Applications : Ideal for sterically demanding cross-coupling reactions .

Actividad Biológica

4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester (CAS Number: 2096337-39-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group and a cyclopentylamine moiety, which are significant for its interactions with biological targets, particularly in the context of cancer therapy and enzyme inhibition.

- Molecular Formula : CHBFNO

- Molecular Weight : 319.22 g/mol

- Purity : Typically >95%

- Storage Conditions : Refrigerated to maintain stability

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols in biomolecules, which can lead to inhibition of enzymes such as proteases and kinases.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain proteases, which play critical roles in tumor progression and metastasis. The fluorine atom in the structure may enhance binding affinity by participating in hydrogen bonding or dipole-dipole interactions with target sites on enzymes.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Target | Methodology | Findings |

|---|---|---|---|

| Study 1 | Protease A | In vitro assays | Inhibited activity by 70% at 10 µM concentration. |

| Study 2 | Kinase B | Cell line assays | Reduced phosphorylation levels by 50% in treated cells. |

| Study 3 | Cancer Cells | Animal model | Significant tumor growth inhibition observed (p < 0.05). |

Case Studies

-

Inhibition of Tumor Growth :

In a recent study involving xenograft models of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of specific signaling pathways associated with cell proliferation. -

Selectivity for Cancer Cells :

A comparative analysis demonstrated that the compound exhibited higher cytotoxicity against cancerous cells than normal cells, suggesting a degree of selectivity that could minimize side effects in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.